[4-(3,4-dimethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethylphenyl)methanone
Description
4-(3,4-Dimethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine-derived compound characterized by a 1,4-benzothiazine core substituted with a 3,4-dimethylphenyl group at the 4-position, a fluorine atom at the 7-position, and a 4-ethylphenyl ketone moiety at the 2-position. The 1,1-dioxido (sulfone) group enhances the compound’s polarity and stability, making it relevant for pharmaceutical and materials science research. Its molecular formula is C₂₅H₂₂FNO₃S (monoisotopic mass: ~435.13 g/mol), differing from closely related analogs by specific substituent patterns .
Properties
IUPAC Name |
[4-(3,4-dimethylphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO3S/c1-4-18-6-8-19(9-7-18)25(28)24-15-27(21-11-5-16(2)17(3)13-21)22-12-10-20(26)14-23(22)31(24,29)30/h5-15H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCLNETWYSBVEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=C(C=C3)F)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3,4-dimethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine class known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 435.5 g/mol. The compound features a benzothiazine core modified with various functional groups that influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 435.5 g/mol |
| Structure | Benzothiazine derivative |
Research indicates that benzothiazine derivatives exhibit a range of pharmacological effects, including:
- Anticancer Activity : The compound may inhibit cancer cell proliferation through various mechanisms, potentially involving the modulation of apoptosis and cell cycle regulation.
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential for use as antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural features. Modifications to the benzothiazine scaffold can enhance or diminish these activities. For instance:
- Fluorine Substitution : The presence of fluorine has been associated with increased potency in some derivatives.
- Dimethylphenyl Group : The substitution pattern on the phenyl rings can significantly affect the compound's interaction with biological targets.
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that similar benzothiazine derivatives exhibited promising anticancer activity with IC50 values in the low micromolar range against various cancer cell lines. This suggests that modifications to the structure can lead to enhanced potency against specific cancer types .
- Antimicrobial Efficacy : Research on related compounds indicates that they possess significant antimicrobial properties, showing effectiveness against gram-positive and gram-negative bacteria. The dioxido group appears to play a crucial role in enhancing this activity.
- Pharmacokinetics and Toxicology : Preliminary studies suggest favorable pharmacokinetic profiles for related compounds, with acceptable toxicity levels in animal models. Further studies are needed to fully elucidate the safety profile of this specific compound .
Future Directions
Ongoing research is focused on:
- Optimizing Synthesis : Developing more efficient synthetic routes to enhance yield and purity.
- Clinical Trials : Investigating the efficacy and safety of this compound in clinical settings for potential therapeutic applications.
- Exploring Analogues : Studying structural analogues to identify compounds with improved biological activity or reduced side effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of this compound are best understood by comparing it to analogs within the benzothiazine and methanone families. Below is a detailed analysis:
Structural Analogues from Evidence
Key Differences and Implications
- 7-Fluoro vs. 7-Ethoxy: Fluorine’s electronegativity enhances metabolic stability, while ethoxy increases solubility but may accelerate oxidative metabolism .
Pharmacological and Physicochemical Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
